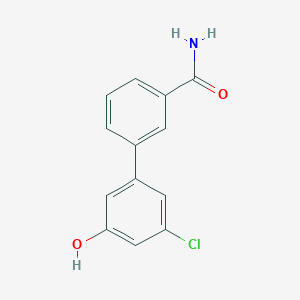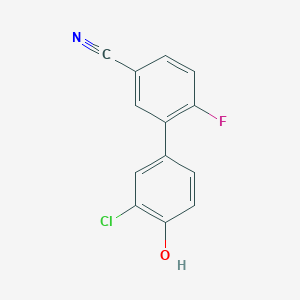
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% (5-3ACP-3CP) is a chemical compound with a wide range of industrial and scientific applications. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. 5-3ACP-3CP has been studied extensively in the laboratory and is known to have a number of biochemical and physiological effects on living cells. In
科学的研究の応用
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. It is also used in the synthesis of other organic compounds, such as polymers, resins, and surfactants. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is used in the study of biochemical and physiological effects of various compounds on living cells.
作用機序
The mechanism of action of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is not fully understood. However, it is believed that the compound binds to various proteins and enzymes in the cell, which can then lead to a variety of biochemical and physiological effects. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is known to interact with cellular membranes, which can lead to changes in membrane permeability and transport of molecules across the membrane.
Biochemical and Physiological Effects
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects on living cells. It has been shown to inhibit the growth of bacteria and fungi, as well as to increase the production of certain enzymes. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% has been shown to induce apoptosis in certain types of cancer cells, as well as to reduce inflammation in animal models.
実験室実験の利点と制限
The use of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% in laboratory experiments has a number of advantages. It is a readily available and relatively inexpensive compound, which makes it ideal for use in a variety of experiments. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to the use of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% in laboratory experiments. It is known to be toxic to some organisms, and it can be difficult to control the concentration of the compound in a laboratory setting.
将来の方向性
The potential future directions for the use of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% are numerous. It could be used in the development of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used to study the biochemical and physiological effects of various compounds on living cells, as well as to develop new methods for the synthesis of organic compounds. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% could be used to study the effects of environmental pollutants on living organisms. Finally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% could be used in the development of new methods for the synthesis of polymers, resins, and surfactants.
合成法
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is synthesized using a multi-step reaction process. The first step involves the reaction of 3-chlorophenol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. This reaction produces 3-acetoxychlorophenol, which is then reacted with 3-aminophenol to form 5-(3-aminocarbonylphenyl)-3-chlorophenol. Finally, the reaction mixture is purified by distillation to obtain 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% in 95% purity.
特性
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-5-10(6-12(16)7-11)8-2-1-3-9(4-8)13(15)17/h1-7,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXUZLYOVZRANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685956 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminocarbonylphenyl)-3-chlorophenol | |
CAS RN |
1261902-34-4 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














